

The Role of Intepirdine in Modulating Cholinergic Pathways: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Intepirdine (also known as SB-742457 and RVT-101) is a selective antagonist of the serotonin 6 (5-HT6) receptor that was investigated as a potential therapeutic for cognitive impairment, primarily in Alzheimer's disease and dementia with Lewy bodies. The core hypothesis behind its development was that by blocking 5-HT6 receptors, which are predominantly expressed in the central nervous system, intepirdine would enhance cholinergic neurotransmission, a key pathway implicated in learning and memory. Preclinical studies demonstrated the potential of 5-HT6 receptor antagonists to increase acetylcholine levels in brain regions critical for cognition. While early-phase clinical trials showed some promise, the pivotal Phase 3 MINDSET trial ultimately failed to meet its primary endpoints, leading to the discontinuation of intepirdine's development. This guide provides a detailed technical overview of intepirdine's mechanism of action, its effects on cholinergic and other neurotransmitter pathways, and a summary of its preclinical and clinical data.

Mechanism of Action: Targeting the 5-HT6 Receptor

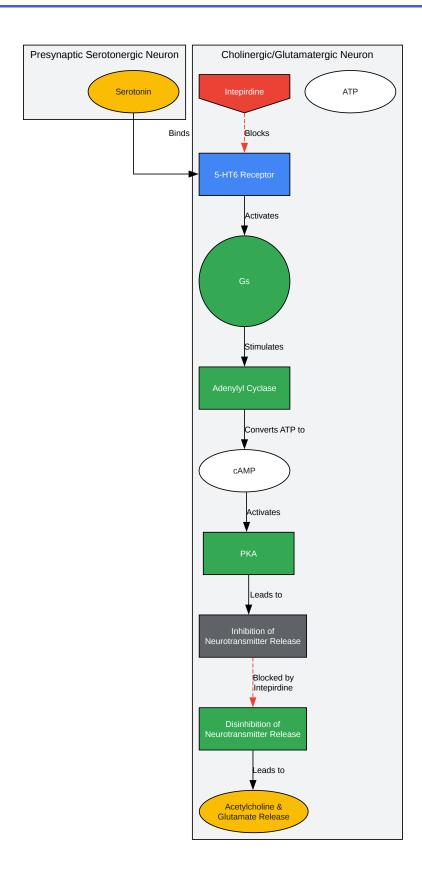
Intepirdine is a potent and selective antagonist of the 5-HT6 receptor.[1] The 5-HT6 receptor is a G-protein coupled receptor (GPCR) almost exclusively expressed in the central nervous system, with high densities in areas crucial for cognitive function, such as the hippocampus, prefrontal cortex, and striatum.[2]



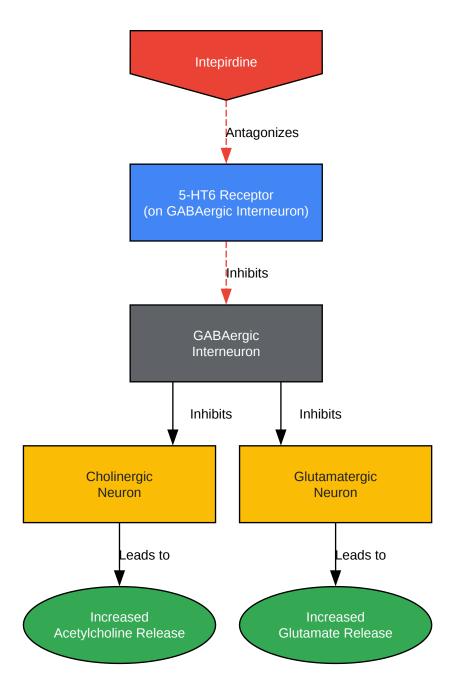
Signaling Pathway of 5-HT6 Receptor Antagonism

The binding of serotonin to the 5-HT6 receptor activates a Gs-alpha subunit, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP). By antagonizing this receptor, **intepirdine** blocks this signaling cascade. The prevailing hypothesis is that 5-HT6 receptors exert a tonic inhibitory influence on cholinergic and glutamatergic neurons.[2][3] Therefore, antagonism of these receptors is expected to disinhibit these neurons, leading to an increase in the release of acetylcholine and glutamate.[2][3]

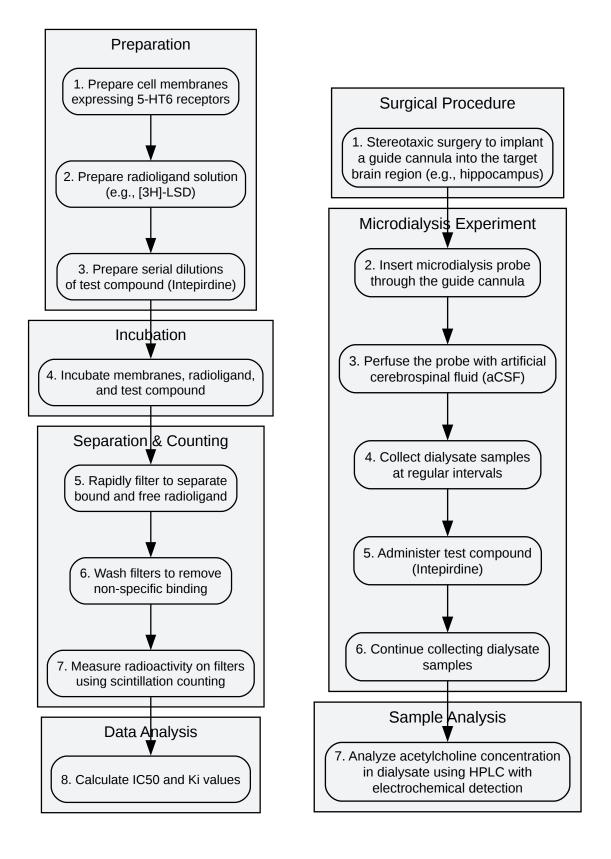












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